1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)-

Description

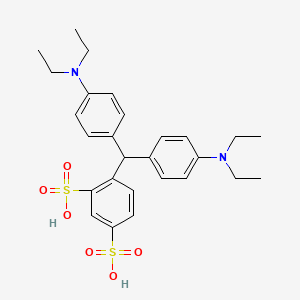

1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- is a synthetic organic compound characterized by a central benzene ring substituted with two sulfonic acid (-SO₃H) groups at the 1 and 3 positions. The 4-position features a bis(4-(diethylamino)phenyl)methyl group, which introduces strong electron-donating properties due to the diethylamino (-N(C₂H₅)₂) substituents.

The compound’s design leverages sulfonic acid groups for water solubility and aromatic amines for chromophoric activity, making it suitable for permanent hair coloring formulations. Its molecular complexity suggests specialized synthesis routes, likely involving Friedel-Crafts alkylation or coupling reactions to attach the diethylaminoaryl groups .

Properties

CAS No. |

21016-37-5 |

|---|---|

Molecular Formula |

C27H34N2O6S2 |

Molecular Weight |

546.7 g/mol |

IUPAC Name |

4-[bis[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonic acid |

InChI |

InChI=1S/C27H34N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19,27H,5-8H2,1-4H3,(H,30,31,32)(H,33,34,35) |

InChI Key |

RJKKOTYXWNWZTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of the Methyl-Substituted Aromatic Compound

A common laboratory method involves the sulfonation of a methyl-substituted aromatic precursor, typically a diarylmethyl derivative, using sulfuric acid or oleum under controlled conditions:

-

- Temperature: 100–160°C

- Sulfuric acid or oleum as sulfonating agent

- Reaction time: Several hours to ensure complete sulfonation

-

- The diarylmethyl compound, bearing the diethylamino groups, is dissolved in concentrated sulfuric acid.

- Sulfur trioxide (SO₃) may be introduced directly or via oleum to facilitate sulfonation at the 1 and 3 positions of the benzene ring.

- The mixture is maintained at elevated temperature (around 120°C) to promote sulfonation.

- Post-reaction, the mixture is cooled, and the product is precipitated or extracted via filtration and washed to remove residual acids.

-

- Straightforward, single-step process

- Suitable for small-scale synthesis

-

- Formation of by-products such as diphenylsulfonic acids

- Difficult to control regioselectivity without specific directing groups

Sequential Aromatic Nucleophilic Substitution and Coupling

Alternatively, the compound can be synthesized via a stepwise approach:

- Step 1: Synthesis of the diethylamino-substituted aromatic precursor, typically via nucleophilic aromatic substitution or Ullmann coupling reactions to attach the diethylamino phenyl groups to a methyl bridge.

- Step 2: Sulfonation of the precursor using fuming sulfuric acid or chlorosulfonic acid, targeting the aromatic rings at the desired positions.

Reaction Summary:

Aromatic precursor + Sulfuric acid/oleum → Sulfonated aromatic intermediate → Purification → Final compound

Industrial-Scale Production Methods

Sulfonation of Benzene Derivatives in Continuous Flow Reactors

For large-scale manufacturing, continuous flow sulfonation processes are employed to improve efficiency, control, and product consistency:

-

- Benzene or substituted benzene derivatives are reacted with sulfur trioxide in a controlled environment.

- The reaction mixture is maintained at 100–160°C under pressure, with precise control of SO₃ feed rates.

- The process involves dissolving SO₃ in a sulfonated reaction mixture containing the precursor, enabling high selectivity for the 1,3-disulfonic acid positions.

-

- SO₃ to aromatic compound ratio: 40:1 to 100:1 by volume, optimizing yield and minimizing by-products.

- Temperature: 100–160°C

- Reaction time: 48 hours or more, depending on scale and desired purity.

-

- The mixture is cooled and neutralized with water or sodium sulfite to remove excess SO₃ and sulfuric acid.

- Purification involves crystallization, filtration, and washing to isolate high-purity 1,3-benzenedisulfonic acid derivatives.

Sulfonation Using Sulfur Trioxide Absorption in Benzene-Monosulfonic Acid

Another industrial method involves absorbing SO₃ into benzene-monosulfonic acid, then heating to produce the disulfonic acid:

- Process Highlights:

- Benzene reacts with concentrated sulfuric acid to form benzene-monosulfonic acid.

- SO₃ is absorbed into this mixture, then heated to promote further sulfonation at the 1,3-positions.

- The process is optimized to minimize by-products like diphenylsulfonic acids, achieving high purity.

Reaction Pathways and Key Considerations

| Method | Key Reagents | Temperature | Advantages | Limitations |

|---|---|---|---|---|

| Direct sulfonation | Sulfuric acid or oleum | 100–160°C | Simple, suitable for small-scale | By-product formation, regioselectivity issues |

| Nucleophilic coupling | Aromatic amines, halides | Varies | Precise control over substitution | Multi-step, labor-intensive |

| Continuous flow sulfonation | SO₃, aromatic precursor | 100–160°C | Scalable, consistent quality | Equipment complexity |

| Absorption in benzene-monosulfonic acid | SO₃, benzene-monosulfonic acid | 100–160°C | High purity, high yield | Requires precise control |

Notes and Recommendations

-

- Precise temperature control and reagent ratios are critical to maximize yield and minimize by-products.

- Use of catalysts or directing groups can enhance regioselectivity during sulfonation.

-

- Recrystallization from suitable solvents (e.g., water, ethanol) is employed to purify the final product.

- Analytical techniques such as NMR, IR, and HPLC confirm structural integrity and purity.

-

- Handling SO₃ and oleum requires specialized equipment due to their corrosive nature.

- Proper ventilation and protective gear are mandatory.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Diethylamine, other nucleophiles, controlled temperature and pressure.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzene compounds .

Scientific Research Applications

1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- involves its interaction with various molecular targets and pathways. The diethylamino groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of their activity . The sulfonic acid groups enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and structurally related analogs:

Key Findings

- Solubility and Stability : The target compound’s sulfonic acid groups enhance water solubility compared to methanesulfonic acid derivatives (e.g., the restricted compound in ). However, methanesulfonic analogs may exhibit lower stability due to weaker aromatic conjugation.

- The target compound’s regulatory status remains unclear but warrants caution.

- Chromophoric Properties: Azo-containing analogs (e.g., ) exhibit vivid coloration and UV stability due to conjugated π-systems, whereas the target compound’s diethylamino groups may shift absorption spectra toward longer wavelengths, favoring specific dye applications.

- Synthetic Complexity: Compounds with azanediyl or methylene bridges () require multi-step syntheses involving aryl coupling, whereas the target compound’s bis(diethylaminophenyl)methyl group may necessitate Friedel-Crafts or Ullmann-type reactions.

Biological Activity

1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)-, commonly referred to as compound 21016-37-5 , is a synthetic organic compound with significant potential in various biological applications. This compound has garnered attention due to its unique structural properties and biological activities, including its role in cancer research and as a potential therapeutic agent.

- Molecular Formula : C27H34N2O6S2

- Molecular Weight : 546.709 g/mol

- CAS Number : 21016-37-5

- Synonyms : 4-[bis[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonic acid

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and differentiation. Studies suggest that it may function as an inducer of cell differentiation and apoptosis in certain cancer cell lines, similar to other sulfonic acid derivatives.

Anticancer Properties

Research indicates that compounds with similar structures have demonstrated anticancer activity. For example:

- Cell Differentiation : At low concentrations, compounds similar to 1,3-benzenedisulfonic acid can induce differentiation in human promyelocytic leukemia (HL-60) cells, marked by increased expression of differentiation markers such as CD11b and CD14 .

- Apoptosis Induction : Higher concentrations lead to significant DNA damage and apoptotic cell death, evidenced by caspase activation and alterations in the balance between anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins .

Study 1: Induction of Differentiation in HL-60 Cells

A study explored the effects of sulfonic acid derivatives on HL-60 cells. The results indicated that low concentrations led to differentiation while higher doses resulted in apoptosis:

- Low Concentration Effects : Induction of CD11b and CD14 expression.

- High Concentration Effects : Severe DNA damage leading to apoptosis .

Study 2: Antimicrobial Screening of Related Compounds

In examining related compounds, several were screened for their antimicrobial efficacy:

- Compounds were tested at varying concentrations against bacterial strains.

- The most active compounds exhibited significant inhibition zones compared to standard antibiotics like cefotaxime .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Synthesis Optimization and Reaction Conditions Q: What methodological approaches are recommended for optimizing the synthesis of 1,3-benzenedisulfonic acid derivatives with complex substituents? A: Key steps include:

- Reagent Selection : Use oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., LiAlH₄) to modify functional groups like cyano or sulfonyl .

- Temperature Control : Maintain precise reaction temperatures (e.g., 60–80°C) to avoid side reactions during azo coupling or sulfonation .

- Purification : Employ column chromatography or recrystallization to isolate high-purity products, validated via HPLC or NMR .

Spectroscopic Characterization Q: How can researchers validate the structural integrity of this compound post-synthesis? A: Combine:

- NMR Spectroscopy : Analyze proton environments (e.g., diethylamino groups at δ 1.2–3.5 ppm) and aromatic protons .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using ESI-MS or MALDI-TOF .

- FT-IR : Identify sulfonic acid stretches (S=O at ~1180 cm⁻¹) and aromatic C-H bonds .

Advanced Research Questions

Mechanistic Insights into Molecular Interactions Q: How can the compound’s interaction with biological targets (e.g., enzymes) be systematically studied? A: Use:

- Molecular Docking : Simulate binding affinities with proteins using software like AutoDock, focusing on sulfonic acid and diethylamino motifs .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD) in real-time .

- In Vitro Assays : Test inhibitory effects on cell lines, correlating results with computational predictions .

Addressing Contradictory Data in Stability Studies Q: What strategies resolve discrepancies in reported stability profiles under varying pH or temperature? A:

- Cross-Validation : Replicate experiments using standardized buffers (e.g., sodium acetate at pH 4.6 ) and controlled thermal conditions.

- Degradation Pathway Analysis : Employ LC-MS to identify breakdown products and propose mechanisms (e.g., hydrolysis of sulfonate groups) .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., pH, ionic strength) .

Application in Drug Delivery Systems Q: What methodologies assess this compound’s potential as a drug carrier? A:

- Migration Studies : Quantify substance release using Franz diffusion cells under simulated biological conditions .

- Cytotoxicity Screening : Test biocompatibility via MTT assays on primary cell lines .

- Fluorescent Tagging : Conjugate with probes (e.g., fluorescein) to track cellular uptake via confocal microscopy .

Methodological and Theoretical Frameworks

Theoretical Modeling of Electronic Properties Q: How can computational chemistry predict the compound’s electronic behavior for material science applications? A:

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps using Gaussian or ORCA software .

- Solvent Effects : Simulate polarity impacts on sulfonic acid dissociation using COSMO-RS .

- Charge-Transfer Analysis : Evaluate π-π stacking interactions in supramolecular assemblies .

Analytical Method Development for Trace Detection Q: How to design sensitive assays for detecting this compound in environmental or biological matrices? A:

- Sample Preparation : Use SPE cartridges with C18 phases to isolate the compound from complex matrices .

- Chromatographic Separation : Optimize mobile phases (e.g., methanol/buffer at 65:35 ) for UPLC-MS/MS.

- Limit of Detection (LOD) : Validate via calibration curves with ≤5% RSD .

Safety and Regulatory Considerations

Toxicological Profiling Q: What protocols ensure compliance with safety guidelines for lab use? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.